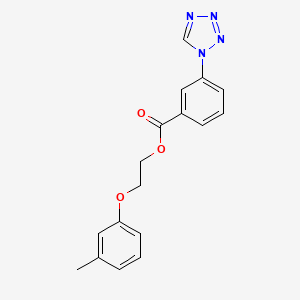![molecular formula C20H20N4O3 B7681066 [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TBOA is a promising tool for studying the role of EAATs in various physiological and pathological conditions.
作用機序
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate inhibits EAATs by binding to the substrate-binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
This compound has been shown to increase extracellular glutamate levels in the CNS, leading to increased excitatory neurotransmission and neuronal activity. This can have both beneficial and detrimental effects, depending on the context. This compound has been shown to induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. This compound has also been shown to have neuroprotective effects in stroke and neurodegenerative diseases, possibly through its ability to increase extracellular glutamate levels and enhance neuronal activity.
実験室実験の利点と制限
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of these transporters in various physiological and pathological conditions. However, this compound has limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate the interpretation of results. In addition, this compound is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
将来の方向性
There are several future directions for research involving [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate. One area of interest is the development of more selective and potent EAAT inhibitors that can be used in vivo. Another area of interest is the investigation of the role of EAATs in addiction and drug-seeking behavior, as glutamate signaling has been implicated in these processes. Finally, further research is needed to elucidate the physiological and pathological roles of EAATs in the CNS, and how their dysregulation contributes to various diseases and conditions.
合成法
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of tetrazole with 4-tert-butylphenylacetonitrile, followed by the reaction of the resulting compound with 3-hydroxybenzoic acid. The final product is obtained after purification via column chromatography.
科学的研究の応用
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been widely used in scientific research to investigate the role of EAATs in various diseases and conditions, including epilepsy, stroke, neurodegenerative disorders, and addiction. This compound has been shown to increase extracellular glutamate levels and induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. This compound has also been used to study the neuroprotective effects of EAATs in stroke and neurodegenerative diseases. In addition, this compound has been used to investigate the role of EAATs in addiction, as glutamate signaling has been implicated in drug-seeking behavior.
特性
IUPAC Name |
[2-(4-tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)16-9-7-14(8-10-16)18(25)12-27-19(26)15-5-4-6-17(11-15)24-13-21-22-23-24/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPBKZNLGVLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B7681005.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B7681007.png)
![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
![N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7681022.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![6-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7681036.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)

